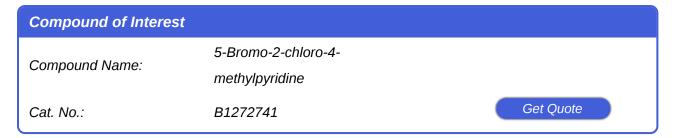


Spectroscopic Profile of 5-Bromo-2-chloro-4methylpyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-2-chloro-4-methylpyridine**. Due to the limited availability of experimentally derived public data, this guide presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These predictions are intended to serve as a reference for researchers and scientists engaged in the synthesis, characterization, and application of this molecule in drug development and other chemical research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Bromo-2-chloro-4-methylpyridine**. These values are estimated based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 8.3	S	1H	H-6 (aromatic)
~ 7.5	S	1H	H-3 (aromatic)
~ 2.4	S	3H	-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 158	C-2 (C-CI)
~ 150	C-6
~ 148	C-4 (C-CH ₃)
~ 125	C-3
~ 118	C-5 (C-Br)
~ 20	-CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Relative Intensity (%)	Assignment
205/207/209	High	[M]+, [M+2]+, [M+4]+ (due to Br and Cl isotopes)
190/192/194	Medium	[M - CH ₃] ⁺
126/128	Medium	[M - Br]+
170	Low	[M - CI]+

Table 4: Predicted FT-IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
1600-1550	Strong	C=C and C=N stretching (pyridine ring)
1470-1430	Medium	C-H bend (methyl)
1100-1000	Strong	C-Cl stretch
600-500	Strong	C-Br stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of solid, halogenated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **5-Bromo-2-chloro-4-methylpyridine**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- ¹H NMR:



- Acquire a standard one-dimensional proton spectrum.
- Typical spectral width: 0-10 ppm.
- Number of scans: 16-64, depending on sample concentration.
- Relaxation delay: 1-2 seconds.
- 13C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0-200 ppm.
 - Number of scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation delay: 2-5 seconds.

Mass Spectrometry (MS)

Sample Preparation:

• Prepare a dilute solution of **5-Bromo-2-chloro-4-methylpyridine** in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Inlet System (for GC-MS):
 - GC Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.



- Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of the compound.
- Data Acquisition: Scan a mass range of m/z 50-300.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid 5-Bromo-2-chloro-4-methylpyridine sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

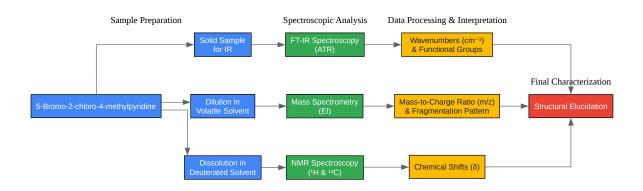
Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Visualizations

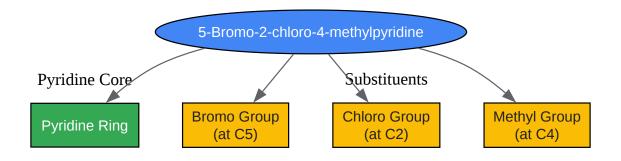
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the compound.





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Caption: Workflow for the spectroscopic analysis of **5-Bromo-2-chloro-4-methylpyridine**.



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